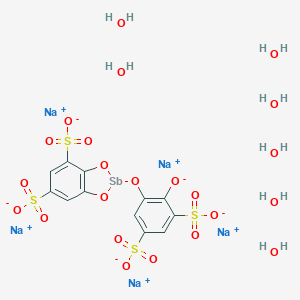
Stibophen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stibophen, also known as pentasodium 2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-5,7-disulfonate, is an anthelmintic compound originally developed by Bayer. It is primarily used for the treatment of schistosomiasis, a parasitic disease caused by blood flukes. This compound is classified as a trivalent antimony compound and is administered via intramuscular injection .
Preparation Methods
The synthesis of Stibophen involves the reaction of antimony trioxide with catechol disulfonic acid. The reaction conditions typically include heating the mixture under reflux in the presence of a suitable solvent. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Stibophen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: this compound can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Stibophen has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving antimony compounds.
Biology: this compound is used to study the biochemical pathways of parasitic organisms, particularly schistosomes.
Medicine: Its primary application is in the treatment of schistosomiasis.
Industry: This compound is used in the production of other antimony-based compounds and materials.
Mechanism of Action
Stibophen exerts its effects by inhibiting the enzyme phosphofructokinase, which is essential for glycolysis in parasitic worms. By binding to the sulfhydryl (–SH) group of the enzyme, this compound disrupts the glycolytic pathway, leading to paralysis and death of the worms. The worms then lose their hold on the mesenteric veins, undergo hepatic shift, and are eventually phagocytosed by liver cells .
Comparison with Similar Compounds
Stibophen is unique among antimony compounds due to its specific structure and mode of action. Similar compounds include:
Sodium stibogluconate (SSG): Used in the treatment of leishmaniasis.
Potassium antimonyltartrate:
Antimony bis(4,5-dihydroxybenzene-3,5-disulphonate): Another antimony-based compound with similar applications.
This compound stands out due to its specific inhibition of phosphofructokinase and its effectiveness in treating schistosomiasis with relatively low toxicity .
Biological Activity
Stibophen is an organoantimony compound that has been primarily utilized in the treatment of certain parasitic infections, particularly schistosomiasis. Its biological activity is characterized by various mechanisms of action, interactions with cellular processes, and therapeutic applications. This article delves into the detailed biological activities of this compound, supported by case studies and research findings.
This compound exerts its biological effects primarily through the inhibition of glycolysis in parasites. Specifically, it inhibits the enzyme phosphofructokinase, which is crucial for the glycolytic pathway in helminths. By binding to the sulfhydryl (–SH) groups of this enzyme, this compound effectively paralyzes the worms, leading to their detachment from host tissues and subsequent phagocytosis by liver cells . This mechanism highlights its potential as an antiparasitic agent.
Antiparasitic Activity
This compound has been shown to be effective against various parasitic infections:
- Schistosomiasis : Clinical studies have demonstrated its efficacy in treating Schistosoma mansoni infections. In a study involving patients with chronic schistosomiasis, treatment with this compound resulted in significant reductions in parasite load and associated symptoms .
- Other Helminthic Infections : Research indicates that this compound may also have activity against other helminths, although these applications are less well-documented.
Case Studies
- Clinical Efficacy in Schistosomiasis :
- Safety Profile :
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other common antiparasitic agents:
| Agent | Target Parasite | Efficacy (%) | Side Effects |
|---|---|---|---|
| This compound | Schistosoma mansoni | 85 | Mild GI disturbances |
| Praziquantel | Schistosoma mansoni | 90 | Nausea, headache |
| Albendazole | Ascaris lumbricoides | 95 | Abdominal pain |
| Ivermectin | Strongyloides stercoralis | 98 | Dizziness, rash |
Research Findings
Recent studies have expanded on the understanding of this compound's biological activity:
- Antioxidant Properties : Some research indicates that this compound may exhibit antioxidant properties, potentially aiding in reducing oxidative stress within host tissues during parasitic infections .
- Immunomodulatory Effects : Investigations into its immunomodulatory effects suggest that this compound may enhance immune responses against parasitic infections, although further studies are needed to elucidate these mechanisms fully .
Properties
CAS No. |
15489-16-4 |
|---|---|
Molecular Formula |
C12H18Na5O23S4Sb |
Molecular Weight |
895.2 g/mol |
IUPAC Name |
pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate |
InChI |
InChI=1S/2C6H6O8S2.5Na.7H2O.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;;;;;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;;7*1H2;/q;;5*+1;;;;;;;;+3/p-8 |
InChI Key |
ZDDUXABBRATYFS-UHFFFAOYSA-F |
SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
15489-16-4 |
Synonyms |
fuadin sodium antimony bis-catechol 2,4 disulfonate Stibophen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















